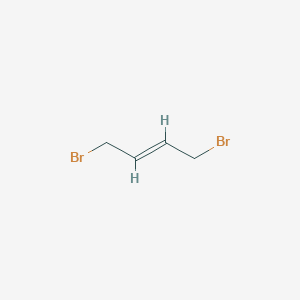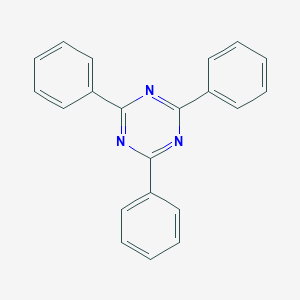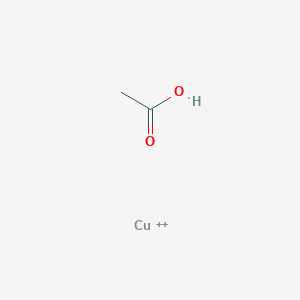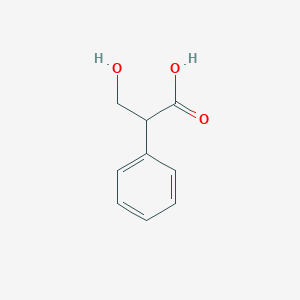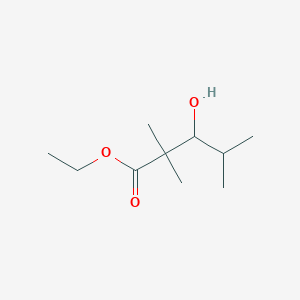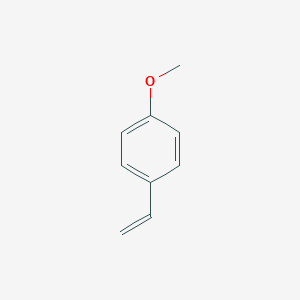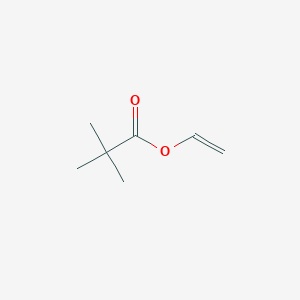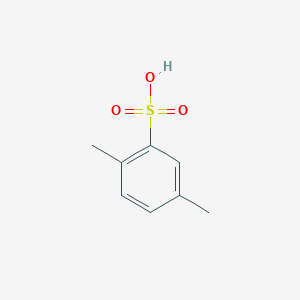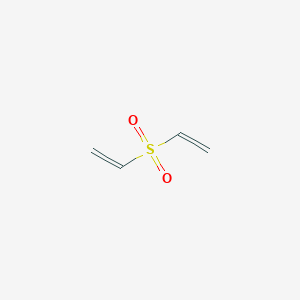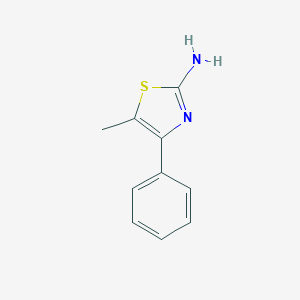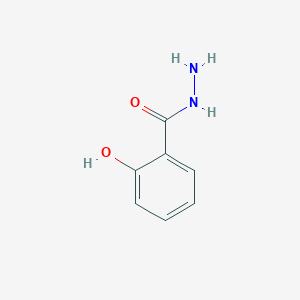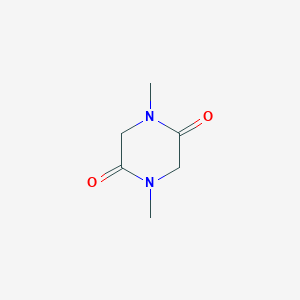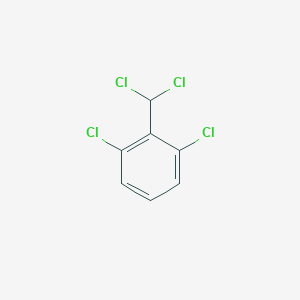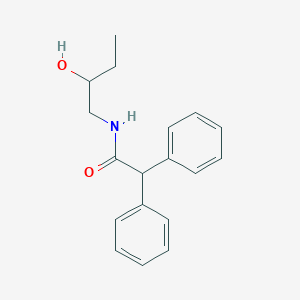
1-(N-Diphenylacetamido)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-Diphenylacetamido)-2-butanol, also known as DPAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPAB is a chiral compound with two enantiomers, R and S, and has a molecular weight of 305.38 g/mol.
Wirkmechanismus
The mechanism of action of 1-(N-Diphenylacetamido)-2-butanol involves its ability to modulate the activity of various enzymes and signaling pathways in cells. 1-(N-Diphenylacetamido)-2-butanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(N-Diphenylacetamido)-2-butanol can alter the expression of genes involved in cell survival and proliferation, leading to apoptosis in cancer cells. 1-(N-Diphenylacetamido)-2-butanol has also been shown to activate the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemische Und Physiologische Effekte
1-(N-Diphenylacetamido)-2-butanol has been shown to have various biochemical and physiological effects in cells and animals. Studies have shown that 1-(N-Diphenylacetamido)-2-butanol can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases. 1-(N-Diphenylacetamido)-2-butanol has also been shown to modulate the expression of genes involved in cell survival and proliferation, leading to changes in cell behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(N-Diphenylacetamido)-2-butanol in lab experiments is its high purity and yield, which allows for consistent and reproducible results. 1-(N-Diphenylacetamido)-2-butanol is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using 1-(N-Diphenylacetamido)-2-butanol is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of 1-(N-Diphenylacetamido)-2-butanol in vivo.
Zukünftige Richtungen
There are many potential future directions for 1-(N-Diphenylacetamido)-2-butanol research. One area of interest is the development of 1-(N-Diphenylacetamido)-2-butanol-based therapies for cancer and neurodegenerative diseases. 1-(N-Diphenylacetamido)-2-butanol has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand the mechanism of action of 1-(N-Diphenylacetamido)-2-butanol and its effects on various signaling pathways in cells. Finally, the development of new synthesis methods for 1-(N-Diphenylacetamido)-2-butanol may allow for the production of more potent and selective compounds for scientific research.
Synthesemethoden
1-(N-Diphenylacetamido)-2-butanol can be synthesized through a multi-step process involving the reaction of benzophenone with ethylmagnesium bromide, followed by the reaction of the resulting ketone with N,N-dimethylacetamide. The final step involves the reduction of the amide group with sodium borohydride to yield 1-(N-Diphenylacetamido)-2-butanol. The synthesis of 1-(N-Diphenylacetamido)-2-butanol has been optimized to produce high yields and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(N-Diphenylacetamido)-2-butanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 1-(N-Diphenylacetamido)-2-butanol can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. 1-(N-Diphenylacetamido)-2-butanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
130203-73-5 |
|---|---|
Produktname |
1-(N-Diphenylacetamido)-2-butanol |
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(2-hydroxybutyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21) |
InChI-Schlüssel |
KRWSLCYLYQEVCL-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Kanonische SMILES |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Synonyme |
1-(N-diphenylacetamido)-2-butanol 1-(N-diphenylacetamido)-2-butanol, (S) isomer DPAB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



